molecular formula C10H5ClN2O B15103690 4-Oxazolecarbonitrile, 5-chloro-2-phenyl- CAS No. 96285-99-3

4-Oxazolecarbonitrile, 5-chloro-2-phenyl-

Cat. No.: B15103690
CAS No.: 96285-99-3
M. Wt: 204.61 g/mol
InChI Key: YROWVLHJEDTTBS-UHFFFAOYSA-N
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Description

4-Oxazolecarbonitrile, 5-chloro-2-phenyl- is a heterocyclic compound that features an oxazole ring substituted with a cyano group at the 4-position, a chlorine atom at the 5-position, and a phenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxazolecarbonitrile, 5-chloro-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-2-oxazoline with cyanogen bromide in the presence of a base to form the desired oxazolecarbonitrile derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-Oxazolecarbonitrile, 5-chloro-2-phenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can lead to the formation of oxazole N-oxides or reduced oxazole derivatives .

Mechanism of Action

The mechanism of action of 4-Oxazolecarbonitrile, 5-chloro-2-phenyl- involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxazolecarbonitrile, 5-chloro-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyano group at the 4-position and the phenyl group at the 2-position contributes to its versatility in various chemical reactions and applications .

Properties

CAS No.

96285-99-3

Molecular Formula

C10H5ClN2O

Molecular Weight

204.61 g/mol

IUPAC Name

5-chloro-2-phenyl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C10H5ClN2O/c11-9-8(6-12)13-10(14-9)7-4-2-1-3-5-7/h1-5H

InChI Key

YROWVLHJEDTTBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)Cl)C#N

Origin of Product

United States

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